2-(5-Fluoro-1H-indol-1-yl)propanoic acid
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Overview
Description
2-(5-Fluoro-1H-indol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The 5-fluoroindole is then alkylated with a suitable alkylating agent, such as 2-bromo-propanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Fluoro-1H-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid.
2-(5-Bromo-1H-indol-1-yl)propanoic acid: A similar compound with a bromine atom instead of fluorine.
3-(5-Fluoro-1H-indol-1-yl)propanoic acid: A positional isomer with the propanoic acid group at the 3-position.
Uniqueness
The presence of the fluorine atom at the 5-position of the indole ring in this compound imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, compared to its analogs.
Properties
IUPAC Name |
2-(5-fluoroindol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIGAUEOUIENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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